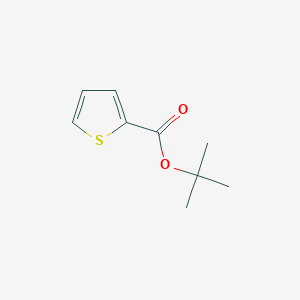

Tert-butyl thiophene-2-carboxylate

Overview

Description

Tert-butyl thiophene-2-carboxylate is an organic compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Mechanism of Action

Target of Action

Tert-butyl thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

The mode of action of this compound involves a palladium(II)-catalyzed carboxylation reaction with CO2 . This reaction consists of two consecutive steps: the formation of a carbanion represented as the -palladium complex (metal-nucleophile bond) is the result of palladium(II) acetate induced deprotonation, and the nucleophile attacks the weak electrophile CO2 to form the C–C bond in the form of metal carboxylate .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .

Result of Action

The result of the action of this compound is the formation of a C–C bond through a three-membered cyclic conformation arrangement involving the interaction of the transition metal and the CO2 . The CO2 insertion step is the rate-determining step for this entire reaction process .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it was reported that this compound realized the direct carboxylation reaction with CO2 under the joint action of silver salt, ligand, and LiOt-Bu, with the product yield of 79% . The CO2 insertion step was the rate-determining step via the DFT calculations and kinetic isotope effect experiment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while Friedel-Crafts acylation can introduce acyl groups.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid.

Reduction: Thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: This compound is used in the production of materials such as polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: A precursor to tert-butyl thiophene-2-carboxylate.

Thiophene-2-methanol: A reduction product of this compound.

Substituted thiophenes: Compounds with various functional groups attached to the thiophene ring.

Uniqueness

This compound is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Biological Activity

Tert-butyl thiophene-2-carboxylate (TBTC) is an organic compound with a unique thiophene ring structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TBTC, including its antimicrobial properties, interactions with enzymes, and implications for drug design.

Chemical Structure and Properties

TBTC has the molecular formula and features a thiophene moiety at the 2-position of the carboxylate group. The presence of the tert-butyl group enhances its solubility and reactivity, making it a candidate for various applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of TBTC and related thiophene derivatives. Notably, research has shown that thiophene-based compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Key Findings:

- Antimicrobial Efficacy : TBTC demonstrated potential antimicrobial effects, particularly against Gram-positive bacteria. In vitro assays indicated that TBTC could inhibit the growth of MRSA and other pathogenic strains .

- Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways. The thiophene ring may facilitate interactions with bacterial proteins or enzymes.

Enzyme Inhibition Studies

TBTC's interaction with various enzymes has been a focal point in understanding its biological activity. One significant area of research involves its potential as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in several neurological disorders.

Research Insights:

- Structure-Activity Relationship (SAR) : Studies on thiophene-2-carboxylic acids revealed that small substituents on the thiophene ring are well-tolerated, enhancing inhibition potency against DAO. Crystal structures showed that TBTC could effectively bind to the active site, suggesting a strong affinity for this enzyme .

- Molecular Dynamics Simulations : Simulations indicated substantial hydrophobic interactions between the thiophene ring and key residues in the DAO active site, contributing to its inhibitory effects .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate TBTC's biological activity:

Implications for Drug Design

The biological activities observed in TBTC highlight its potential as a lead compound in drug development. Its ability to interact with specific enzymes and exhibit antimicrobial properties suggests that it could be optimized for therapeutic applications.

Future Directions:

- Optimization : Further modifications to enhance potency and selectivity against specific targets are warranted. The structure-activity relationship studies will guide these modifications.

- Broader Applications : Given its unique properties, TBTC may also find applications beyond antimicrobial agents, potentially serving as a scaffold for developing inhibitors targeting other enzymes involved in metabolic diseases.

Properties

IUPAC Name |

tert-butyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHXSOOIOVLNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542206 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-62-8 | |

| Record name | tert-Butyl thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.